molecular formula C16H15N3O4S2 B11488688 [2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester

[2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester

Cat. No.: B11488688
M. Wt: 377.4 g/mol
InChI Key: YTBPBIIZIQXLRE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({2-[2-oxo-1,3-benzothiazol-3(2H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with a unique structure that includes benzothiazole and thiazole moieties

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H15N3O4S2/c1-2-23-14(21)7-10-9-24-15(17-10)18-13(20)8-19-11-5-3-4-6-12(11)25-16(19)22/h3-6,9H,2,7-8H2,1H3,(H,17,18,20)

InChI Key

YTBPBIIZIQXLRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({2-[2-oxo-1,3-benzothiazol-3(2H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-1,3-benzothiazole with ethyl bromoacetate in the presence of a base, followed by the introduction of the thiazole ring through cyclization reactions. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({2-[2-oxo-1,3-benzothiazol-3(2H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-({2-[2-oxo-1,3-benzothiazol-3(2H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({2-[2-oxo-1,3-benzothiazol-3(2H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The benzothiazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-oxo-1,3-benzothiazol-3(2H)-yl)ethoxy]ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
  • Ethyl ((6-ethoxy-1,3-benzothiazol-2-yl)amino)(oxo)acetate

Uniqueness

Ethyl 2-[2-({2-[2-oxo-1,3-benzothiazol-3(2H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its specific combination of benzothiazole and thiazole rings, which confer distinct chemical and biological properties

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